molecular formula C14H10Cl2O2 B2849756 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone CAS No. 1126633-08-6

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

Cat. No.: B2849756
CAS No.: 1126633-08-6
M. Wt: 281.13
InChI Key: BZNKJNBIZKGQMY-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is an organic compound with the molecular formula C14H10Cl2O2 It is known for its unique structure, which includes two chlorine atoms and a phenoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 2-chloro-4-(2-chlorophenoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl ethanones, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-4-(4-chlorophenoxy)acetophenone
  • 4-Acetyl-3,4’-dichlorodiphenyl ether
  • 4’-(p-chlorophenoxy)-2’-chloroacetophenone

Comparison: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is unique due to its specific substitution pattern and the presence of both chlorine and phenoxy groups This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds

Biological Activity

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone, also known as difenoconazole, is a compound widely recognized for its role in agricultural chemistry, particularly as an intermediate in the synthesis of fungicides. This article delves into its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.

Target of Action

Difenoconazole primarily acts as a fungicide through the inhibition of cytochrome P450 enzyme CYP51, which is crucial for the biosynthesis of ergosterol in fungi. Ergosterol is a vital component of fungal cell membranes; thus, its inhibition leads to increased membrane permeability and cell death .

Mode of Action

The compound disrupts the ergosterol biosynthesis pathway by preventing the conversion of lanosterol to ergosterol. This disruption compromises the integrity of fungal cell membranes, effectively controlling various plant diseases caused by pathogenic fungi .

Biochemical Pathways

The primary biochemical pathway affected by difenoconazole involves:

  • Ergosterol Biosynthesis : Inhibition of CYP51 leads to accumulation of toxic sterols and ultimately results in cell lysis.
  • Metabolism : Difenoconazole undergoes extensive metabolism in vivo, producing several metabolites that can exhibit varying degrees of biological activity .

Absorption and Distribution

Difenoconazole is rapidly absorbed following oral administration. In studies involving rats, it was found that most radioactivity from administered doses concentrated in the liver and gastrointestinal tract shortly after dosing. The plasma half-life varies significantly based on dosage, ranging from approximately 4-6 hours at lower doses to 22-24 hours at higher doses .

Metabolism

The compound is metabolized primarily through hydrolysis and oxidation processes. Key metabolites include:

  • CGA 205375 : Resulting from hydrolysis, this metabolite retains some biological activity.
  • Hydroxylated products : These metabolites are formed from further oxidation and are significant in terms of their ecological impact .

Elimination

Difenoconazole exhibits a terminal half-life of about 3-4 days, with minimal bioaccumulation observed despite extensive metabolism .

Acute Toxicity

Difenoconazole has been classified with low acute toxicity. Studies report an oral LD50 value of approximately 1453 mg/kg bw in rats, indicating a relatively safe profile for mammals at low exposure levels .

Environmental Impact

The compound is highly toxic to aquatic organisms, with significant implications for environmental safety. Studies have shown that certain stereoisomers exhibit varying levels of toxicity towards non-target species, raising concerns about its use in agricultural settings .

Efficacy Against Fungal Pathogens

Research has demonstrated that difenoconazole effectively controls a range of fungal pathogens. For instance:

  • Fusarium spp. : Difenoconazole has shown significant efficacy against Fusarium species responsible for crop diseases.
  • Botrytis cinerea : It is effective against this notorious pathogen affecting various fruits and vegetables.

Comparative Studies

In comparative studies assessing different fungicides, difenoconazole consistently outperformed many alternatives regarding both efficacy and safety profiles for non-target organisms. Its unique mechanism of action allows for effective control without promoting resistance as rapidly as some other fungicides .

Table 1: Biological Activity Summary

Biological ActivityMechanismReference
Fungicidal ActivityInhibition of CYP51
Metabolite FormationHydrolysis to CGA 205375
Acute Toxicity (LD50)1453 mg/kg bw
Environmental ToxicityHighly toxic to aquatic life

Table 2: Pharmacokinetic Parameters

ParameterValueReference
Initial Plasma Half-Life4–6 hours
Terminal Half-Life3–4 days
Major MetabolitesCGA 205375

Properties

IUPAC Name

1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKJNBIZKGQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Obtained analogously to Example 74a) starting from 2-chloro-4-fluoracetophenone and 2-chlorophenol.
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